Vidofludimus hemicalcium

Description

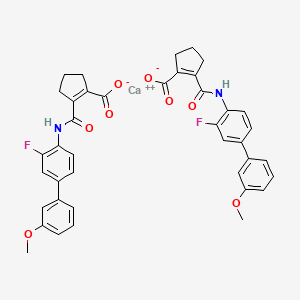

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1354012-90-0 |

|---|---|

Formule moléculaire |

C40H34CaF2N2O8 |

Poids moléculaire |

748.8 g/mol |

Nom IUPAC |

calcium bis(2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate) |

InChI |

InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |

Clé InChI |

KWSJBFAXOPFZSO-UHFFFAOYSA-L |

SMILES canonique |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |

Origine du produit |

United States |

Foundational & Exploratory

Vidofludimus hemicalcium mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Vidofludimus (B1684499) Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidofludimus hemicalcium (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, this compound has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration

This compound exerts its therapeutic effects through two distinct molecular mechanisms:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]

-

Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]

DHODH Inhibition and its Impact on Immune Cell Proliferation

DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]

This compound is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-γ.[5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]

This mechanism also underlies the broad-spectrum antiviral activity of this compound, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]

Nurr1 Activation and Neuroprotection

Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]

Preclinical data have shown that this compound potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.[4][7]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

| Parameter | Value | Species/Cell Line | Reference |

| DHODH Inhibition (IC50) | 160 nM | Human | [6] |

| T Cell Proliferation Inhibition (EC50) | 11.8 µM | Human | [6] |

| Anti-SARS-CoV-2 Activity (EC50) | 7.6 µM | Vero Cells | [6] |

| FXR Activation (EC50) | ~450 nM | In vitro assay | [8] |

| Potency vs. Teriflunomide (hDHODH) | 2.6 times more potent | Human | [9] |

| Species Selectivity (vs. Human) | 7.5-fold less potent on rat DHODH | Rat | [9] |

| Species Selectivity (vs. Human) | 64.4-fold less potent on mouse DHODH | Mouse | [9] |

Table 2: Clinical Trial Data Overview

| Trial Name/Phase | Indication | Dose(s) | Key Findings | Reference(s) |

| Phase 2 (EMPhASIS) | Relapsing-Remitting MS | 30 mg, 45 mg daily | Significant reduction in new active MRI lesions. | [10] |

| Phase 2 (CALLIPER) | Progressive MS | 45 mg daily | Reduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population. | [11] |

| Phase 3 (ENSURE-1 & ENSURE-2) | Relapsing MS | Not specified | Ongoing, top-line data expected by end of 2026. | [7][12] |

| Phase 2 | Ulcerative Colitis | Not specified | Demonstrated efficacy in immune-related diseases. | [5] |

| Phase 1 | Healthy Volunteers | Up to 50 mg daily | Tolerability of repeated daily dosing confirmed. | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound.

References

- 1. Vidofludimus - Wikipedia [en.wikipedia.org]

- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]

- 5. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vidofludimus calcium | MS Trust [mstrust.org.uk]

- 11. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]

- 12. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

A Technical Guide to Vidofludimus Hemicalcium and its Inhibition of the DHODH Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vidofludimus (B1684499) hemicalcium, a second-generation selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). Vidofludimus hemicalcium is under investigation as an oral treatment for autoimmune diseases, most notably relapsing-remitting and progressive forms of multiple sclerosis (MS). This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: DHODH Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of pyrimidine nucleosides (uridine and cytidine) required for DNA and RNA synthesis.[2]

Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines in these metabolically active immune cells. This leads to metabolic stress, resulting in the modulation of their activity, a reduction in their proliferation, and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[3][4][5] Cells with normal metabolic activity are less affected as they can utilize the pyrimidine salvage pathway.[6]

A secondary, unique mechanism of this compound is the activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[3][7] This dual action suggests potential for both anti-inflammatory and direct neuroprotective effects in neurodegenerative diseases like MS.[3][8]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]

- 3. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Activation of Nurr1 by Vidofludimus Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of the nuclear receptor related 1 (Nurr1) by the novel therapeutic agent, vidofludimus (B1684499) hemicalcium. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Introduction to Nurr1 and Vidofludimus Hemicalcium

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its neuroprotective and anti-inflammatory properties have positioned it as a promising therapeutic target for a range of neurodegenerative and autoimmune disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2]

This compound is a novel oral immunomodulatory and neuroprotective agent.[3] In addition to its known function as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), this compound has been identified as a potent activator of Nurr1, which is believed to contribute significantly to its neuroprotective effects observed in preclinical and clinical studies.[2][3]

Mechanism of Nurr1 Activation by this compound

This compound activates Nurr1 through a distinct allosteric mechanism, rather than binding to the canonical ligand-binding pocket. This section details the key molecular events involved in this activation.

Allosteric Binding to the Nurr1 Ligand-Binding Domain

Structural and mechanistic studies have revealed that this compound binds to an allosteric surface pocket on the Nurr1 ligand-binding domain (LBD).[1] This binding site is located between helices 1, 5, 7, and 8 of the LBD.[1] Mutagenesis studies have confirmed the importance of residues within this pocket for the binding and subsequent activation of Nurr1 by this compound.[1]

Conformational Changes and Co-regulator Interaction

The binding of this compound to the allosteric pocket induces a conformational change in the Nurr1 LBD. This conformational shift is a key step in the activation process, leading to the modulation of interactions between Nurr1 and its co-regulators. Specifically, the binding of this compound has been shown to promote the dissociation of Nurr1 dimers and the release of co-repressors, thereby facilitating the recruitment of co-activators and subsequent gene transcription.[1]

Downstream Signaling and Target Gene Expression

Upon activation by this compound, Nurr1 modulates the expression of a suite of target genes involved in crucial neuronal functions. These include genes related to dopamine (B1211576) synthesis and transport, mitochondrial function, and cellular survival.[2][4][5] Preclinical studies have demonstrated that treatment with this compound leads to the upregulation of key Nurr1 target genes, providing a molecular basis for its observed neuroprotective effects.[4][5]

Quantitative Data on this compound and Nurr1 Interaction

The interaction between this compound and Nurr1 has been characterized by various biophysical and cellular assays, yielding quantitative data that underscore the potency and affinity of this interaction.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 0.7 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Cellular Potency (EC50) | 0.4 ± 0.2 µM | Gal4-Nurr1 Hybrid Reporter Gene Assay | [1][3] |

| Nurr1 Activation | 310% | Gal4-Nurr1 Hybrid Reporter Gene Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of Nurr1 activation by this compound.

Site-Directed Mutagenesis of Nurr1 LBD

Objective: To identify key amino acid residues in the Nurr1 LBD involved in the binding and activation by this compound.

Methodology:

-

Plasmid Template: A mammalian expression vector containing the cDNA for the human Nurr1 LBD (e.g., pCMV-Nurr1-LBD) is used as the template.

-

Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the putative allosteric binding pocket. Primers are typically 25-45 nucleotides in length with the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

-

PCR Mutagenesis: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) and a low number of PCR cycles (12-18) to minimize secondary mutations. The reaction typically contains the plasmid template, mutagenic primers, dNTPs, and the DNA polymerase in a suitable reaction buffer.

-

Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells (e.g., DH5α).

-

Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic-containing agar (B569324) plates. Plasmid DNA is isolated from several colonies and the entire Nurr1 LBD coding region is sequenced to confirm the desired mutation and the absence of any unintended mutations.

Gal4-Nurr1 Hybrid Reporter Gene Assay

Objective: To quantify the transcriptional activation of Nurr1 by this compound in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Plasmids:

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with Gal4 upstream activating sequences (UAS) (e.g., pG5luc).

-

Expression Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Nurr1 ligand-binding domain (LBD) (e.g., pCMV-Gal4-Nurr1-LBD).

-

Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.

-

-

Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with the reporter, expression, and control plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After 16-24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the Nurr1 LBD.

Methodology:

-

Protein Purification: Recombinant human Nurr1 LBD is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The purified protein is dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Sample Preparation: The purified Nurr1 LBD is placed in the sample cell of the ITC instrument at a concentration of 10-20 µM. This compound is dissolved in the same ITC buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM). All solutions are degassed prior to the experiment.

-

ITC Experiment: The experiment is performed at a constant temperature (e.g., 25°C). A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Visualizations of Key Processes

Signaling Pathway of Nurr1 Activation

Caption: this compound allosterically activates Nurr1.

Experimental Workflow for Reporter Gene Assay

Caption: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.

Logical Relationship in ITC Experiment

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

References

The In Vivo Pharmacokinetics of Vidofludimus Hemicalcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule investigational drug being developed for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing available clinical data, detailing experimental protocols, and visualizing key biological pathways.

Core Pharmacokinetic Profile

This compound has been evaluated in multiple clinical trials, demonstrating a consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and patients.[3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in healthy male subjects from single ascending dose (SAD) and multiple ascending dose (MAD) studies.[5][6]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Fasted)

| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·h/mL) | AUC0-inf (µg·h/mL) | t1/2 (hr) |

| 10 | 0.52 | 4.0 | 15.1 | 15.8 | 30.5 |

| 20 | 1.05 | 4.0 | 32.7 | 34.1 | 31.2 |

| 30 | 1.62 | 4.0 | 51.8 | 54.2 | 32.1 |

| 40 | 2.15 | 4.0 | 70.1 | 73.0 | 33.0 |

Data extracted from a Phase 1 study in healthy male subjects.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects at Steady State

| Dose (mg) | Cmax,ss (µg/mL) | Tmax,ss (hr) | AUC0-24,ss (µg·h/mL) | t1/2 (hr) | Accumulation Ratio (AUC) |

| 30 | 3.28 | 4.0 | 65.4 | 29.8 | ~2 |

| 40 | 4.35 | 4.0 | 87.2 | 30.1 | ~2 |

| 50 | 5.51 | 4.0 | 110.0 | 30.4 | ~2 |

Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in approximately 6-8 days.[5][6]

Pharmacokinetic Characteristics:

-

Dose Proportionality: this compound exhibits dose-proportional pharmacokinetics after both single and multiple oral doses.[5][6]

-

Absorption: The drug is well absorbed after oral administration.[5][6]

-

Effect of Food: The pharmacokinetics of this compound are not significantly impacted by food.[5][6]

-

Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours, which supports a once-daily dosing schedule.[5][6]

-

Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]

-

Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily dosing.[5][6]

-

Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions from CYP2C9.[7]

Preclinical Pharmacokinetics:

Detailed quantitative in vivo pharmacokinetic data for this compound in preclinical species such as mice, rats, and dogs are not extensively available in the public scientific literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human DHODH.[8]

Experimental Protocols

Bioanalytical Method for Quantification in Human Plasma and Urine

The concentration of this compound (IMU-838) in plasma and urine samples is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

Sample Preparation:

-

Samples are stored at -20°C until analysis.[5]

-

Protein precipitation of plasma and urine samples is performed using an internal standard (SC-13093).[5]

Chromatographic and Mass Spectrometric Conditions:

-

LC-MS/MS System: Applied Biosystems API 4000 mass spectrometer coupled with an Agilent 1200 series HPLC system.[5]

-

Chromatographic Column: Luna C8 (50 × 2.0 mm, 3 μm).[5]

-

Mobile Phase A: 0.7708 g ammonium (B1175870) acetate (B1210297) in 1000 mL HPLC-grade water, adjusted to pH 5 with acetic acid.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Lower Limit of Quantitation (LLOQ): 0.100 µg/mL.[5]

-

Linear Calibration Range: 0.100–25.0 µg/mL.[5]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its dual mechanism of action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor related 1 (Nurr1).

DHODH Inhibition Signaling Pathway

This compound is a potent and selective inhibitor of the mitochondrial enzyme DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH, this compound selectively targets metabolically active T and B cells, leading to a reduction in their proliferation and pro-inflammatory cytokine production, without causing broad immunosuppression.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. A Regulatory Circuit Mediating Convergence between Nurr1 Transcriptional Regulation and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus hemicalcium, an orally administered small-molecule immunomodulator, is under investigation for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing and progressive forms of multiple sclerosis. Its therapeutic potential stems from a novel dual mechanism of action: the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine (B1678525) synthesis, and the activation of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanisms of action of this compound. It further details experimental protocols for key assays and outlines the workflow of clinical trials investigating its efficacy and safety.

Molecular Structure and Physicochemical Properties

Vidofludimus is chemically described as 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid.[1] The hemicalcium salt consists of two molecules of Vidofludimus per calcium ion.

Table 1: Molecular and Physicochemical Properties of Vidofludimus and this compound

| Property | Vidofludimus | This compound |

| Molecular Formula | C₂₀H₁₈FNO₄[1] | C₄₀H₃₄CaF₂N₂O₈[2] |

| Molecular Weight | 355.365 g/mol [1] | 748.8 g/mol [2] |

| CAS Number | 717824-30-1[1] | 1354012-90-0[3] |

| Appearance | Crystalline solid | White crystalline polymorph A[4] |

| Melting Point | Not specified | ~155°C (solvated form)[4] |

| Solubility | DMSO (~25 mg/mL), DMF (~25 mg/mL), Sparingly soluble in aqueous buffers | Soluble in DMSO[5] |

| logP | 3.4[6] | Not specified |

| pKa | Not specified | Not specified |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways implicated in autoimmune diseases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Vidofludimus is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo synthesis of pyrimidines.[1][7][8] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore highly dependent on the de novo pathway.[1] By inhibiting DHODH, Vidofludimus depletes the intracellular pyrimidine pool in these activated immune cells, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis.[2][9] This selective action on hyperactive lymphocytes is believed to reduce the inflammatory responses characteristic of autoimmune diseases, without causing broad immunosuppression.[10][11] Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are thus less affected.[9]

Caption: Vidofludimus inhibits DHODH in the de novo pyrimidine synthesis pathway.

Activation of Nuclear Receptor-Related 1 (Nurr1)

In addition to its immunomodulatory effects, Vidofludimus acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor predominantly expressed in the central nervous system.[1][12] Nurr1 plays a crucial role in the survival and function of dopaminergic neurons and has demonstrated neuroprotective and anti-inflammatory properties.[13][14] Activation of Nurr1 by Vidofludimus is thought to mediate its neuroprotective effects by promoting neuronal survival, reducing oxidative stress, and increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[13][15] This mechanism is particularly relevant for neurodegenerative diseases like multiple sclerosis, where protecting neurons from damage is a key therapeutic goal.

Caption: Vidofludimus activates the Nurr1 signaling pathway leading to neuroprotection.

Experimental Protocols

Cell-Free DHODH Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of Vidofludimus on recombinant human DHODH.

Materials:

-

N-terminally truncated recombinant human DHODH enzyme

-

This compound

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone

-

Dihydroorotate

-

Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the Vidofludimus stock solution to obtain a range of test concentrations.

-

In a 96-well plate, prepare the reaction mixture containing 60 µM DCIP, 50 µM decylubiquinone, and the DHODH enzyme in the assay buffer. The enzyme concentration should be adjusted to achieve a linear reaction rate.[16]

-

Add the Vidofludimus dilutions or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding 100 µM dihydroorotate to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over a 2-minute period at 30°C.[17]

-

Calculate the rate of reaction for each concentration of Vidofludimus.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Vidofludimus concentration.

Caption: Workflow for the cell-free DHODH inhibition assay.

IL-17 Secretion Assay in Human PBMCs

This protocol describes a method to assess the effect of Vidofludimus on the secretion of IL-17 from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

IL-17 Catch Reagent

-

IL-17 Detection Antibody (PE-conjugated)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Culture the PBMCs in the presence of various concentrations of this compound or vehicle control for a predetermined pre-incubation period.

-

Stimulate the cells with a suitable agent (e.g., PHA) to induce IL-17 secretion.

-

Label the cells with the IL-17 Catch Reagent, which binds to a cell surface marker and captures secreted IL-17.

-

Incubate the cells under conditions that allow for cytokine secretion and capture.

-

Stain the cells with a PE-conjugated IL-17 Detection Antibody.

-

Analyze the percentage of IL-17 secreting cells using flow cytometry.

Caption: Workflow for the IL-17 secretion assay in human PBMCs.

Clinical Trial Workflow for Multiple Sclerosis

Clinical development of this compound for relapsing multiple sclerosis (RMS) has progressed to Phase 3 trials. The general workflow for these trials is outlined below.

Caption: A generalized workflow for Phase 3 clinical trials of Vidofludimus in MS.

Conclusion

This compound represents a promising therapeutic candidate for autoimmune and neurodegenerative diseases, distinguished by its dual mechanism of action that addresses both inflammation and neuroprotection. Its targeted inhibition of DHODH in activated lymphocytes offers a selective immunomodulatory effect, while its activation of Nurr1 provides a potential avenue for neurorestorative therapies. The ongoing clinical trials will be crucial in further elucidating the efficacy and safety profile of this novel compound and its potential to become a valuable treatment option for patients with multiple sclerosis and other debilitating conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and is not approved for any indication.

References

- 1. imux.com [imux.com]

- 2. Vidofludimus calcium anhydrous | C40H34CaF2N2O8 | CID 56944639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. This compound - Immunomart [immunomart.com]

- 6. Vidofludimus | C20H18FNO4 | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]

- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. neurologylive.com [neurologylive.com]

- 14. Nurr1 activation: A novel approach to preventing neurodegeneration in MS - Medical Conferences [conferences.medicom-publishers.com]

- 15. filecache.investorroom.com [filecache.investorroom.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

Vidofludimus Hemicalcium: A Dual-Targeting Immunomodulator for Autoimmune Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally administered, next-generation small molecule immunomodulator currently in late-stage clinical development for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Its unique first-in-class dual mechanism of action, combining selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with activation of the nuclear receptor related 1 (Nurr1), positions it as a promising therapeutic candidate. This dual action targets both the inflammatory and neurodegenerative aspects of autoimmune pathologies. This technical guide provides a comprehensive overview of the core targets of vidofludimus hemicalcium, its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.

Core Targets and Mechanism of Action

This compound exerts its therapeutic effects through the modulation of two key molecular targets:

-

Dihydroorotate Dehydrogenase (DHODH): As a potent and selective inhibitor of DHODH, this compound targets the de novo pyrimidine (B1678525) synthesis pathway.[1] Highly proliferative immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely on this pathway.[2][3] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool in these activated lymphocytes, leading to metabolic stress, cell cycle arrest, and a reduction in pro-inflammatory cytokine production, including IL-17 and IFN-γ.[4][5] This selective action on hyperactive immune cells is thought to spare resting or memory immune cells, which can utilize the pyrimidine salvage pathway, thus avoiding broad immunosuppression.[4]

-

Nuclear Receptor Related 1 (Nurr1): this compound is also a potent activator of Nurr1, a neuroprotective transcription factor.[6] In the central nervous system, Nurr1 activation in microglia and astrocytes leads to the transrepression of pro-inflammatory gene expression.[7][8] This is achieved by recruiting a corepressor complex (CoREST) to NF-κB, a key regulator of inflammation, thereby inhibiting the transcription of neurotoxic mediators.[7][8] This mechanism is believed to contribute to the neuroprotective effects observed with this compound treatment.[6]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy

| Parameter | Value | Species/Cell Line | Reference |

| DHODH Inhibition | |||

| IC50 | 160 nM | Human | [9] |

| Potency vs. Teriflunomide | 2.6 times more potent | Human | [5] |

| Nurr1 Activation | |||

| EC50 (Gal4-Nurr1) | 0.4 ± 0.2 μM | HEK293T cells | [6] |

| Cytokine Inhibition | |||

| IL-17 and IFN-γ Secretion | Potent inhibition | Stimulated human PBMCs | [4][10] |

Table 2: Clinical Efficacy in Multiple Sclerosis

| Trial | Endpoint | Result | Patient Population | Reference |

| EMPhASIS (Phase 2) | Reduction in total active MRI lesions (24 weeks) | - 62% (45 mg dose) - 70% (30 mg dose) | Relapsing-Remitting MS | [11] |

| 12-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks) | 92.3% of patients remained free of 12-week CDW | Relapsing-Remitting MS | [12] | |

| 24-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks) | 92.7% of patients remained free of 24-week CDW | Relapsing-Remitting MS | [12] | |

| CALLIPER (Phase 2) | Reduction in risk of 24-week CDW | - 20% (overall PMS) - 30% (PPMS) - 15% (non-active SPMS) | Progressive MS | [13] |

| Annualized rate of thalamic brain volume loss | 20% reduction | Progressive MS | [14] | |

| New or enlarging T2 lesions | Significant reduction | Progressive MS | [14] | |

| ENSURE (Phase 3) | Primary Endpoint | Time to first relapse | Relapsing MS | [15][16] |

| Status | Enrollment complete, top-line data expected by end of 2026 | Relapsing MS | [15][17] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Free DHODH Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on DHODH enzyme activity.[18]

Methodology:

-

Enzyme Preparation: N-terminally truncated recombinant human DHODH enzyme is used.[18]

-

Assay Principle: The assay measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) to orotate (B1227488) by DHODH.

-

Procedure:

-

The reaction is performed in a 96-well plate.

-

The reaction mixture contains buffer, DHO, coenzyme Q, and DCIP.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the DHODH enzyme.

-

The decrease in absorbance of DCIP is measured spectrophotometrically over time.

-

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nurr1 Reporter Gene Assay

Objective: To assess the ability of this compound to activate the Nurr1 transcription factor.[18]

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.[18]

-

Plasmids:

-

An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of Nurr1 (Gal4-Nurr1).

-

A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

HEK293T cells are co-transfected with the Gal4-Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

-

After transfection, cells are treated with various concentrations of this compound or a vehicle control.

-

Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

-

-

Data Analysis: Cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Methodology:

-

Animal Model: Female C57BL/6 mice or Lewis rats are commonly used.

-

Induction of EAE:

-

Animals are immunized with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide (for mice) or spinal cord homogenate (for rats) in Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.

-

-

Treatment:

-

This compound is administered orally, typically starting at the onset of clinical signs or prophylactically.

-

A vehicle control group and often a positive control group (e.g., another approved MS therapy) are included.

-

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).

-

Data Analysis: Clinical scores are analyzed over time, and statistical comparisons are made between treatment groups. Histological scores for inflammation and demyelination are also compared.

Conclusion

This compound represents a novel, dual-acting therapeutic approach for autoimmune diseases. Its ability to selectively target activated immune cells through DHODH inhibition, combined with the neuroprotective effects mediated by Nurr1 activation, addresses both the inflammatory and neurodegenerative components of these complex disorders. The preclinical and clinical data to date are promising, demonstrating a favorable safety profile and significant efficacy in reducing disease activity in multiple sclerosis. The ongoing Phase 3 ENSURE program will be critical in further defining the role of this compound in the treatment landscape for autoimmune diseases. This technical guide provides a foundational understanding of the core scientific principles and data supporting the development of this innovative molecule.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]

- 7. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. imux.com [imux.com]

- 11. Vidofludimus Calcium Reduced RRMS Brain Lesions in EMPhASIS Trial - My MS Family [mymsfamily.com]

- 12. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]

- 13. neurologylive.com [neurologylive.com]

- 14. neurologylive.com [neurologylive.com]

- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 16. Immunic Announces Positive Outcome of Interim Analysis of Phase 3 ENSURE Program of Vidofludimus Calcium in Relapsing Multiple Sclerosis [prnewswire.com]

- 17. Vidofludimus Calcium - Immunic Therapeutics [imux.com]

- 18. imux.com [imux.com]

Vidofludimus hemicalcium effect on T-cell and B-cell proliferation

An In-depth Technical Guide: The Effect of Vidofludimus Hemicalcium on T-Cell and B-Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly IMU-838) is a next-generation, orally available, selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is critical for the de novo biosynthesis of pyrimidines, a metabolic pathway essential for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[2][3] By inducing metabolic stress in these hyperactive immune cells, this compound effectively modulates their proliferation and function without causing broad immunosuppression.[4][5] This targeted mechanism has shown promise in treating autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[2][4] This document provides a detailed overview of the core mechanism of action of this compound and its specific effects on T-cell and B-cell proliferation, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: DHODH Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[2][5]

1.1. The Role of DHODH in Lymphocyte Proliferation DHODH is a key enzyme located in the inner mitochondrial membrane that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][6] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.

While most cell types can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidines that can only be met by the de novo pathway.[3] Consequently, inhibiting DHODH selectively starves these activated lymphocytes of the necessary nucleotides for DNA replication and cell division, thereby halting their proliferation and effector functions.[2][3] This selective action on metabolically activated lymphocytes allows the remainder of the immune system to function normally.[5][7]

1.2. Signaling Pathway Diagram

Caption: DHODH inhibition pathway by this compound.

Effect on T-Cell Proliferation

This compound demonstrates potent inhibitory effects on T-cell proliferation, particularly on highly activated, pathogenic T-cells. This contributes to its anti-inflammatory properties by reducing the expansion of T-cell populations that drive autoimmune responses.

2.1. Quantitative Data The inhibitory activity of this compound on T-cell proliferation and DHODH has been quantified in several studies. It has shown superior potency compared to the first-generation DHODH inhibitor, teriflunomide.[6][8]

| Parameter | Compound | Value | Species | Notes | Reference |

| DHODH Inhibition (IC₅₀) | This compound | 160 nM | Human | [9] | |

| Teriflunomide | 420 nM | Human | Vidofludimus is 2.6x more potent. | [9] | |

| T-Cell Proliferation (EC₅₀) | This compound | 11.8 µM | Human | Phytohemagglutinin (PHA) stimulated T-cells. | [9] |

| Cytokine Inhibition | This compound | Potent Inhibition | Human | Specifically inhibits IL-17A, IL-17F, and IFN-γ expression in PBMCs. | [6][9] |

2.2. Experimental Protocol: T-Cell Proliferation Assay

This protocol describes a representative method for assessing the effect of this compound on antigen-stimulated T-cell proliferation.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate the isolated T-cells in 96-well round-bottom plates at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

-

Stimulation: Add a T-cell stimulus to the wells. For a polyclonal response, use phytohemagglutinin (PHA) at 5 µg/mL.[3] For an antigen-specific response, use antigen-presenting cells (APCs) loaded with a relevant peptide (e.g., OVA peptide for OT-I T-cells).[10]

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

2.3. Experimental Workflow Diagram

Caption: Workflow for a T-cell proliferation assay.

Effect on B-Cell Proliferation

Similar to its effect on T-cells, this compound inhibits the proliferation of activated B-cells. This dual action on both major lymphocyte lineages makes it a comprehensive immunomodulatory agent for autoimmune diseases where both cell types play a pathogenic role.

3.1. Quantitative Data While specific EC₅₀ values for B-cell proliferation are not as widely published, studies confirm a potent inhibitory effect.

| Parameter | Compound | Effect | Species | Notes | Reference |

| B-Cell Proliferation | This compound | Similar inhibitory effect to T-cells | Human | Tested on CpG ODN 2006-PTO dependent B-cell proliferation. | [9] |

3.2. Experimental Protocol: B-Cell Proliferation Assay

This protocol outlines a method for assessing the impact of this compound on stimulated B-cell proliferation.

-

Cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell isolation kit (MACS). Purity should be assessed via flow cytometry (e.g., CD19+).

-

Cell Culture: Plate the purified B-cells in 96-well flat-bottom plates at a density of 1 x 10⁵ cells per well.

-

Compound Preparation: Prepare serial dilutions of this compound as described for the T-cell assay.

-

Stimulation: Add a B-cell stimulus to the wells. A common and potent stimulus is CpG oligodeoxynucleotide (ODN) 2006, which signals through Toll-like receptor 9 (TLR9).[9]

-

Treatment: Add the diluted compound or vehicle control to the wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Assess proliferation using either [³H]-thymidine incorporation (as described above) or a colorimetric assay such as CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), which measures metabolically active cells.

-

Analysis: For the MTS assay, measure absorbance at 490 nm. Calculate the percentage of inhibition and determine the EC₅₀ value.

3.3. Experimental Workflow Diagram

Caption: Workflow for a B-cell proliferation assay.

Conclusion

This compound is a potent, second-generation DHODH inhibitor that effectively suppresses the proliferation of both T-cells and B-cells. Its mechanism of action is highly selective for metabolically hyperactive lymphocytes, allowing it to exert a targeted immunomodulatory effect while preserving normal immune function.[4][5] The quantitative data demonstrates its superior potency over first-generation inhibitors.[8] By inhibiting the expansion and effector functions of pathogenic lymphocytes, this compound represents a promising therapeutic agent for the treatment of T-cell and B-cell-mediated autoimmune diseases.

References

- 1. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]

- 3. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]

- 5. Immunic Presents Key Vidofludimus Calcium Data at the ACTRIMS Forum 2025 [imux.com]

- 6. researchgate.net [researchgate.net]

- 7. neurologylive.com [neurologylive.com]

- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 10. imux.com [imux.com]

Vidofludimus Hemicalcium: A Deep Dive into its Therapeutic Potential for Inflammatory Bowel Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge. Vidofludimus hemicalcium (formerly IMU-838), a novel, orally administered small molecule, is emerging as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Selective DHODH Inhibition

This compound's primary mechanism of action is the selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are key drivers of the chronic inflammation characteristic of IBD.[1][3]

Unlike resting lymphocytes, which can utilize the pyrimidine salvage pathway, activated lymphocytes are highly dependent on the de novo pathway to meet their increased demand for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively curtails the proliferation of these pathogenic immune cells without causing broad immunosuppression.[1][3] This targeted approach is a significant advantage over conventional immunosuppressants.

Beyond its anti-proliferative effects, DHODH inhibition by this compound also leads to a reduction in the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interferon-gamma (IFNγ).[4] This dual action of limiting immune cell expansion and suppressing inflammatory mediator release underscores its therapeutic potential in IBD.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in IBD pathogenesis. The inhibition of DHODH leads to downstream effects on transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

Preclinical Research and Experimental Protocols

This compound has demonstrated efficacy in various preclinical models of colitis, which are crucial for understanding its therapeutic potential and mechanism of action.[3]

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

A key preclinical study utilized a TNBS-induced colitis model in rats to evaluate the in vivo effects of Vidofludimus.[5] This model mimics several features of Crohn's disease.

Experimental Protocol:

-

Animal Model: Young Wistar rats.

-

Induction of Colitis: A single intrarectal administration of TNBS (150 µl) on day 1.[5]

-

Treatment: Rats were orally dosed with either vehicle, Vidofludimus, or Vidofludimus in combination with uridine (B1682114) for 6 days.[5]

-

Endpoints: On day 6, colonic tissue was assessed for:

Key Findings:

-

Vidofludimus treatment significantly reduced macroscopic and histological damage in the colon.[5]

-

A reduction in the infiltration of CD3+ T cells was observed.[5]

-

Vidofludimus inhibited the nuclear binding of both STAT3 and NF-κB.[5]

-

Colonic IL-17 production was significantly suppressed.[5]

References

- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]

- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]

- 3. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imux.com [imux.com]

- 5. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Vidofludimus Hemiclacium in Multiple Sclerosis Models: A Technical Guide

Executive Summary

Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally available, next-generation small molecule immunomodulator under investigation for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, combining the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with the activation of the nuclear receptor related 1 (Nurr1). This dual action targets both the inflammatory and the neurodegenerative aspects of MS pathophysiology. Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have demonstrated its potential to attenuate disease severity, reduce central nervous system (CNS) inflammation, and exert direct neuroprotective effects. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanisms of action of vidofludimus hemicalcium in the context of MS models.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two distinct and critical pathways involved in MS pathology.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound is a potent, selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Pathogenic, rapidly proliferating lymphocytes (T and B cells) heavily rely on this pathway to meet their high demand for pyrimidines required for DNA and RNA synthesis. By inhibiting DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, such as the secretion of pro-inflammatory cytokines.[1] This selective action modulates the autoimmune response without causing broad immunosuppression, leaving the function of other immune cells largely intact.[2][3]

// Invisible edges for alignment Vidofludimus -> Inhibition [style=invis]; Inhibition -> DHODH [style=invis]; MetabolicStress -> Reduction [style=invis]; Reduction -> Proliferation [style=invis]; } /dot Caption: DHODH Inhibition Pathway by this compound.

Activation of Nuclear Receptor Related 1 (Nurr1)

Independent of its DHODH activity, this compound is a potent activator of Nurr1 (also known as NR4A2), a transcription factor highly expressed in neurons and glial cells (microglia, astrocytes).[1][4][5] Nurr1 plays a critical role in neuronal survival, differentiation, and function. Its activation has been shown to be neuroprotective by:

-

Reducing Neuroinflammation: In microglia and astrocytes, Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide (NO).[1][4]

-

Promoting Neuronal Survival: In neurons, Nurr1 upregulates the expression of genes involved in survival, differentiation, and improved neurotransmission, such as tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF).[4][5][6]

This neuroprotective action is particularly relevant for addressing the progressive, non-relapsing aspects of MS pathology.

// Invisible edges for alignment Vidofludimus -> Activation [style=invis]; Activation -> Nurr1 [style=invis]; Nurr1 -> Reduction [style=invis]; Reduction -> Neuroinflammation [style=invis]; Nurr1 -> Promotion [style=invis]; Promotion -> GeneExpression [style=invis]; } /dot Caption: Nurr1 Activation Pathway by this compound.

Efficacy in Preclinical MS Models

The therapeutic potential of this compound has been evaluated in rodent models of EAE, the most widely used animal model for MS.

Experimental Protocols

Rat Therapeutic EAE Model [7][8][9]

-

Animal Strain: Female Dark Agouti (DA) rats.

-

Induction of EAE: Immunization via subcutaneous administration of spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment Protocol: Animals were randomized into treatment groups upon reaching a clinical score of ≥ 1. This compound was administered orally (p.o.) once daily at doses of 4 mg/kg, 20 mg/kg, and 60 mg/kg. Vehicle and leflunomide (B1674699) (4 mg/kg) served as negative and positive controls, respectively.

-

Primary Endpoints: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis) and body weight measurement.

Mouse Prophylactic/Therapeutic EAE Model [4][10]

-

Animal Strain: C57BL/6 mice.

-

Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in CFA, followed by administration of pertussis toxin.

-

Treatment Protocol:

-

Prophylactic: Daily oral administration of this compound (e.g., 150 mg/kg) initiated at or shortly after immunization.

-

Therapeutic: Treatment initiated after disease onset.

-

-

Endpoints: Clinical scoring, histological analysis of CNS for immune cell infiltration and demyelination, and biomarker analysis (e.g., plasma Neurofilament Light Chain [NfL] and BDNF).

Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of Vidofludimus

| Parameter | Species/Cell Type | IC₅₀ Value (μmol/L) | Comparison/Note | Reference |

| DHODH Enzyme Inhibition | Human (recombinant) | 0.134 | 2.6 times more potent than teriflunomide | [7][11][12] |

| Rat (recombinant) | 1.29 | 7.5-fold lower potency vs. human | [7][11][12] | |

| Mouse (recombinant) | 10.6 | 64.4-fold lower potency vs. human | [7][11][12] | |

| T-Cell Proliferation | Human PBMCs | ~13 | More efficacious than teriflunomide | [11][12] |

| Cytokine Secretion | Human PBMCs (IL-17) | ~6 | More efficacious than teriflunomide | [11][12] |

| Human PBMCs (IFN-γ) | - | More efficacious than teriflunomide | [7][11] |

Table 2: In Vivo Efficacy in Rodent EAE Models

| Model | Treatment Regimen | Key Findings | Reference |

| Rat Therapeutic EAE | 20 mg/kg, daily p.o. | Statistically significant decrease in disease scores. Disease fully ameliorated in 5/8 (62.5%) rats at study end. | [8][9] |

| 60 mg/kg, daily p.o. | Statistically significant decrease in disease scores. Disease fully ameliorated in 7/8 (87.5%) rats at study end. | [8][9] | |

| Mouse Prophylactic EAE | 150 mg/kg, daily p.o. | - Reduced plasma NfL (biomarker for axonal damage).- Increased plasma BDNF (biomarker for Nurr1 activation).- Increased expression of Nurr1 target genes (Th, Cox5b, Sod1) in CNS. | [4][6][10] |

| Mouse EAE (Pilot Study) | Dose not specified | - Reduced microglial activation marker (Iba-1).- Reduced neuronal injury marker (APP).- Increased myelin marker (MBP). | [4][13] |

Conclusion and Clinical Translation

Preclinical data from cellular and animal models robustly support the dual mechanism of action of this compound. Its ability to selectively target activated lymphocytes via DHODH inhibition provides a strong rationale for its use in controlling the inflammatory relapses characteristic of MS. Furthermore, its capacity to activate the Nurr1 pathway offers a novel, neuroprotective strategy to potentially slow or halt the progressive neurodegeneration that remains a major unmet need in MS treatment.[1][4]

These promising preclinical findings have formed the basis for extensive clinical development. This compound has been evaluated in Phase 2 trials for both relapsing-remitting MS (EMPhASIS trial) and progressive MS (CALLIPER trial) and is currently in Phase 3 trials for relapsing MS (ENSURE program).[1][14][15] The data from these preclinical models provide essential context for interpreting clinical outcomes and underscore the compound's potential as a differentiated oral therapy for multiple sclerosis.

References

- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]

- 2. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. filecache.investorroom.com [filecache.investorroom.com]

- 5. neurologylive.com [neurologylive.com]

- 6. imux.com [imux.com]

- 7. researchgate.net [researchgate.net]

- 8. imux.com [imux.com]

- 9. researchgate.net [researchgate.net]

- 10. imux.com [imux.com]

- 11. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. nationalmssociety.org [nationalmssociety.org]

Methodological & Application

Application Notes and Protocols for Vidofludimus Hemicalcium In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[1][2][3][4] It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its effects through two primary pathways:

-

DHODH Inhibition: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[5][6] Highly proliferating cells, such as activated lymphocytes, are heavily dependent on this pathway for DNA and RNA synthesis.[5][6] By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to metabolic stress and a reduction in their proliferation and pro-inflammatory cytokine production.[2][6] This targeted immunomodulation is a key aspect of its anti-inflammatory effects.[2][6]

-

Nurr1 Activation: Nuclear receptor related 1 (Nurr1) is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons and has neuroprotective and anti-inflammatory functions.[1][7] Activation of Nurr1 by this compound is thought to contribute to its neuroprotective potential, a significant attribute for its application in neurodegenerative diseases like MS.[1][7]

Signaling Pathways

Caption: DHODH Inhibition Pathway by Vidofludimus.

Caption: Nurr1 Activation Pathway by Vidofludimus.

Quantitative Data Summary

| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference(s) |

| DHODH Enzyme Inhibition | Recombinant DHODH | Human | IC50 | 160 nM | [5] |

| T-Cell Proliferation | PHA-stimulated PBMCs | Human | EC50 | 11.8 µM | |

| Cytokine Release (IL-17) | PHA-stimulated PBMCs | Human | IC50 | ~5-8 µM | |

| Cytokine Release (IFN-γ) | PHA-stimulated PBMCs | Human | IC50 | ~5-8 µM | |

| Nurr1 Activation | HEK293T Cells | Human | EC50 | ~450 nM | [5] |

| Antiviral (SARS-CoV-2) | Vero Cells | EC50 | 7.6 µM |

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on recombinant human dihydroorotate dehydrogenase (DHODH). The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator of DHODH activity.

Caption: DHODH Enzyme Inhibition Assay Workflow.

Materials:

-

Recombinant human DHODH protein (N-terminally truncated)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone (B1670182) (Coenzyme Q10 analog)

-

2,6-dichloroindophenol (DCIP)

-

This compound

-

DMSO (for compound dilution)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.

-

Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone at their final desired concentrations.

-

Prepare a solution of recombinant human DHODH in assay buffer.

-

Prepare a solution of DCIP in assay buffer.

-

-

Assay Plate Setup:

-

Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of the DHODH enzyme solution to each well.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 178 µL of the DHO/decylubiquinone/DCIP reaction mixture to each well.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Lymphocyte Proliferation Assay

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with the mitogen phytohemagglutinin (PHA).

Caption: Lymphocyte Proliferation Assay Workflow.

Materials:

-

Human peripheral blood from healthy donors

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phytohemagglutinin-L (PHA-L)

-

This compound

-

DMSO

-

96-well cell culture plate

-

Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like CellTiter-Glo®)

-

Appropriate detection instrument (scintillation counter or luminometer)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding:

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.

-

-

Compound and Mitogen Addition:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

-

Proliferation Measurement (using [3H]-thymidine):

-

During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the PHA-stimulated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cytokine Release Assay (IL-17 & IFN-γ)

This protocol describes the measurement of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) released from stimulated PBMCs treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: Cytokine Release Assay Workflow.

Materials:

-

PBMCs (isolated as described in the proliferation assay)

-

Complete RPMI-1640 medium

-

Stimulant (e.g., PHA or anti-CD3/anti-CD28 antibodies)

-

This compound

-

DMSO

-

Human IL-17 ELISA kit

-

Human IFN-γ ELISA kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol to set up the PBMC culture with this compound and the chosen stimulant.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA for human IL-17 and IFN-γ on the collected supernatants according to the manufacturer's instructions provided with the ELISA kits.[8] This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-